molecular formula C7H13Cl2N3O2 B2635894 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride CAS No. 2137790-24-8

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride

Cat. No. B2635894
CAS RN: 2137790-24-8
M. Wt: 242.1
InChI Key: TVLCJYMPMSPJEW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride” is C11H14ClN3O2 . The structure of similar compounds has been determined by X-ray diffraction .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Building Blocks for Heterocycles : Compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which share structural similarities with the specified compound, serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and more, showcasing the importance of such structures in chemical synthesis and drug development (Gomaa & Ali, 2020).

  • Flavor Compounds in Foods : Research on branched aldehydes, related to amino acids' metabolic conversions, underlines the significance of specific chemical structures in influencing food flavor. This area of study demonstrates the importance of understanding chemical interactions and transformations for food science and technology (Smit, Engels, & Smit, 2009).

  • Pharmacological Roles of Pyrazole Analogs : Pyrazole derivatives, which share a core structural motif with the compound , exhibit a wide range of pharmacological activities including anticancer, analgesic, anti-inflammatory, and antiviral properties. This highlights the therapeutic potential of compounds with pyrazole structures in medicinal chemistry (Pareek & Kishor, 2015).

properties

IUPAC Name

2-amino-2-methyl-3-pyrazol-1-ylpropanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)5-10-4-2-3-9-10;;/h2-4H,5,8H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLCJYMPMSPJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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